
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a 1,2,4-triazole ring, which is known for its wide range of biological activities .
Molecular Structure Analysis
The compound contains an indole group, a 1,2,4-triazole ring, and an acetamide group. Indole is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure . The 1,2,4-triazole ring contains three nitrogen atoms and two carbon atoms .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and 1,2,4-triazole groups. Indole compounds are known to undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, indole is a crystalline solid that is soluble in water and other polar solvents .
科学的研究の応用
Synthesis and Structural Analysis
- A novel compound closely related to the requested molecule, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, has been synthesized and analyzed, revealing intriguing structural properties. This compound shows a dihedral angle formation between the triazole ring and substituted benzene rings, contributing to its stability and potentially influencing its biological activity (Xue et al., 2008).
Heterocyclic Synthesis
- Thioureido-acetamides, which are structurally similar to the queried compound, have been utilized for various heterocyclic syntheses. This demonstrates the potential of such compounds in creating a range of heterocycles, which are crucial in pharmaceutical research (J. Schmeyers & G. Kaupp, 2002).
Antimicrobial Applications
- Derivatives similar to the requested molecule have shown considerable antimicrobial effects against various microorganisms, suggesting potential for developing new antimicrobial agents (M. Y. Cankilic & L. Yurttaş, 2017).
Anticancer Potential
- Compounds structurally akin to the requested molecule have demonstrated selective cytotoxicity against certain cancer cell lines, indicating a potential for development into anticancer agents (A. Evren et al., 2019).
Anti-HIV Activity
- A series of derivatives, including ones structurally related to the requested molecule, have been synthesized and screened for their inhibitory activity against HIV, showing promising results in the development of antiviral agents (Nawar S. Hamad et al., 2010).
Synthesis of Innovative Heterocycles
- The compound's derivatives have been used to synthesize innovative heterocycles with potential insecticidal properties, demonstrating its utility in agricultural research (A. Fadda et al., 2017).
Antimicrobial and Anticancer Synthesis
- Various heterocycles, including those structurally related to the requested compound, have been synthesized and tested for their antimicrobial and anticancer activities, suggesting its multifaceted utility in medicinal chemistry (N. Rezki, 2016).
作用機序
将来の方向性
特性
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-7-9-14(10-8-13)22-18(26)12-27-20-24-23-19(25(20)2)16-11-21-17-6-4-3-5-15(16)17/h3-11,21H,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKBJINOSOLPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

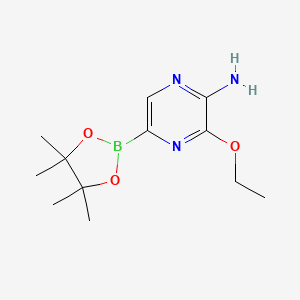

![3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2698028.png)
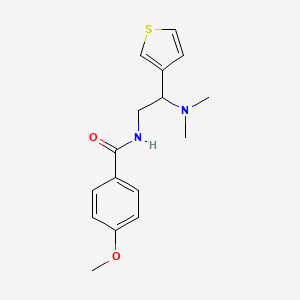
![(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698032.png)
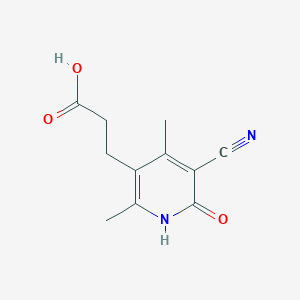
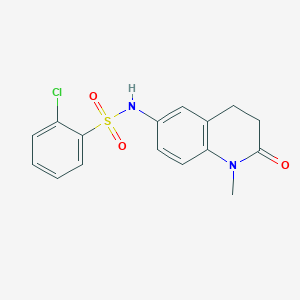
![(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698039.png)

![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2698041.png)

![6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2698044.png)
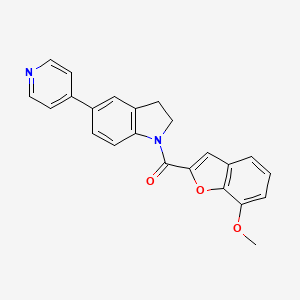
![3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2698046.png)